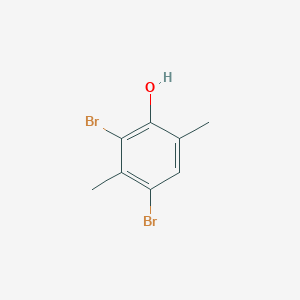
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a furan-containing reagent.
Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may yield an alcohol.
Applications De Recherche Scientifique
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A similar compound with a furan ring and an ester group.
4-(2-Furyl)-3-hydroxy-1-piperidinecarboxylic acid: A compound with a similar structure but lacking the tert-butyl ester group.
Uniqueness
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both a furan ring and a tert-butyl ester group. This combination of features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-6-4-11(12(16)8-15)10-5-7-18-9-10/h5,7,9,11-12,16H,4,6,8H2,1-3H3/t11-,12+/m1/s1 |
Clé InChI |
NILOZKOTYUTAGM-NEPJUHHUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=COC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)













